molecular formula C₁₁H₁₃ClN₂O₂ B1144515 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 1138463-56-5

3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one

カタログ番号: B1144515
CAS番号: 1138463-56-5
分子量: 240.69
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a advanced chemical intermediate of significant interest in medicinal chemistry and drug discovery research. Its primary research value lies in its role as a key precursor for the synthesis of potent and selective diaminopyrimidine-based kinase inhibitors. This scaffold is specifically utilized in the development of compounds targeting critical signaling pathways. For instance, it serves as a core building block in the synthesis of inhibitors for the Fibroblast Growth Factor Receptor (FGFR) family, which are implicated in various cancers and proliferative diseases [https://pubs.acs.org/doi/10.1021/jm301931a]. Researchers employ this compound to explore structure-activity relationships (SAR) and to generate novel chemical entities with optimized potency and selectivity profiles. Its utility underscores its importance in early-stage pharmaceutical development for oncology and other therapeutic areas, providing a versatile template for the creation of targeted therapies.

特性

IUPAC Name

3-(2-chloroethyl)-2-methyl-7,8-dihydro-6H-pyrido[1,2-a]pyrimidine-4,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O2/c1-7-8(4-5-12)11(16)14-6-2-3-9(15)10(14)13-7/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGPXOUAVKJQFNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2CCCC(=O)C2=N1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally related to various pharmacologically active molecules and has been studied for its antibacterial properties and as an intermediate in the synthesis of antipsychotic medications.

Chemical Structure and Properties

The compound's molecular formula is C11H12ClN2OC_{11}H_{12}ClN_2O with a molecular weight of approximately 224.68 g/mol. Its structure features a pyrido-pyrimidinone core that is known to interact with biological targets in various ways.

Antibacterial Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial properties. In one study, synthesized compounds were screened against standard strains of Gram-positive (Bacillus subtilis and Staphylococcus epidermidis) and Gram-negative (Xanthomonas campestris and Pseudomonas aeruginosa) bacteria using agar well diffusion and microdilution methods. Notably, compounds containing substituted heterocyclic piperazine moieties displayed enhanced antibacterial activity, with one particular derivative showing twice the effectiveness compared to the standard drug Streptomycin sulfate .

Compound Target Bacteria Activity
6iBacillus subtilis2x effective than Streptomycin
6jStaphylococcus epidermidisModerate activity
6kPseudomonas aeruginosaLow activity

The antibacterial mechanism is believed to involve the inhibition of bacterial cell wall synthesis or interference with DNA replication processes. The chloroethyl group may enhance the lipophilicity of the molecule, facilitating its penetration into bacterial cells .

Synthesis and Evaluation

A series of derivatives were synthesized from the parent compound using various amines. The evaluation indicated that structural modifications significantly influenced biological activity. For instance, introducing different substituents on the piperazine ring improved antibacterial potency against resistant strains .

Clinical Implications

The compound's derivatives are being explored as potential leads for developing new antibiotics amid rising antibiotic resistance. Their unique structure allows for further modifications that could enhance efficacy and reduce toxicity.

科学的研究の応用

Medicinal Chemistry Applications

1. Antipsychotic Drug Development

One of the primary applications of this compound is in the development of antipsychotic medications. It serves as an intermediate in the synthesis of paliperidone , a second-generation antipsychotic used to treat schizophrenia and schizoaffective disorder. The synthesis process involves the N-alkylation of the compound using DBU (1,8-diazabicycloundec-7-ene) as a catalyst, which has been shown to yield highly pure paliperidone efficiently .

2. Neuropharmacological Studies

Research indicates that derivatives of this compound exhibit neuropharmacological activity. Studies have demonstrated that modifications to the pyrido[1,2-a]pyrimidine structure can lead to compounds with enhanced binding affinity to dopamine receptors, making them potential candidates for treating various psychiatric disorders .

Synthetic Chemistry Applications

1. Synthesis of Novel Compounds

The compound's structure allows for various chemical modifications, making it a valuable building block in synthetic organic chemistry. Researchers have utilized it to develop new derivatives with altered pharmacological profiles, which can lead to the discovery of novel therapeutic agents .

2. Mechanistic Studies in Organic Reactions

The unique reactivity of the chloroethyl group in this compound makes it an interesting subject for mechanistic studies. Investigations into its reaction pathways can provide insights into nucleophilic substitution reactions and other fundamental organic processes .

Case Studies and Research Findings

Study Findings Implications
Improved Synthesis of PaliperidoneDemonstrated an efficient method for synthesizing paliperidone using 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one as an intermediate .Enhances pharmaceutical production efficiency for antipsychotic drugs.
Neuropharmacological ActivityIdentified derivatives with increased dopamine receptor affinity .Potential for new treatments for schizophrenia and related disorders.
Synthetic ModificationsExplored various chemical modifications leading to new derivatives with unique properties .Expands the library of compounds available for drug discovery.

類似化合物との比較

Comparative Analysis with Structural Analogs

Structural Modifications and Pharmacological Activity

Key Observations:
  • Chloroethyl Group : Critical for alkylation reactions in paliperidone synthesis .
  • 9-Hydroxy vs. 9-Oxo : The 9-hydroxy group is essential for intermediate stability, while 9-oxo derivatives are rare in the literature .
  • Piperazine/Benzisoxazole Additions : Enhance receptor binding (e.g., Ocaperidone’s antipsychotic activity) .

Pharmacological Profile Comparison

Antipsychotic Activity:
  • Ocaperidone and Compound 10d exhibit dual dopamine D₂ and serotonin 5-HT₂A antagonism, reducing extrapyramidal side effects compared to first-generation antipsychotics .
  • The target compound lacks direct receptor activity but is pivotal in synthesizing paliperidone, which shares Ocaperidone’s receptor profile .
Antibacterial Activity:
  • Derivatives with aliphatic/aromatic amines at the 3-position show moderate-to-strong activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .

Q & A

Basic: What are the key challenges in synthesizing 3-(2-chloroethyl)-9-oxo-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one, and how can they be methodologically addressed?

Answer:
The synthesis of this compound involves multi-step reactions, including cyclization and functional group introduction. A critical challenge is achieving regioselectivity during cyclization to form the pyrido[1,2-a]pyrimidin-4-one core. describes a one-pot method using 3-(benzyloxy)pyridine-2-amine and 3-acetyldihydrofuran-2-(3H)-one in the presence of activating agents (e.g., acidic catalysts) to form intermediate structures . To optimize yield and purity:

  • Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
  • Monitor reaction progress via HPLC to identify byproducts early.
  • Employ catalytic hydrogenation for deprotection steps to avoid over-reduction .

Basic: How can researchers confirm the structural identity of this compound, especially its stereochemistry and substituent positions?

Answer:
Structural confirmation requires a combination of spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H, 13C^{13}C, and 2D-COSY spectra to resolve overlapping signals from the tetrahydro-pyrido ring system. For example, the methyl group at position 2 and the chloroethyl chain produce distinct splitting patterns .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., m/z 253.08 for [M+H]+^+) and isotopic patterns from chlorine atoms.
  • X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the 9-oxo and chloroethyl groups, which may adopt axial or equatorial conformations .

Advanced: What experimental strategies resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies in bioactivity data (e.g., receptor binding vs. cytotoxicity) often stem from variations in assay conditions. To address this:

  • Standardize Assay Conditions : Use the same cell lines (e.g., HEK-293 for receptor studies) and control compounds (e.g., risperidone analogs) across experiments .
  • Validate Target Engagement : Employ radioligand binding assays (e.g., 3H^3H-labeled analogs) to confirm direct interactions with dopamine or serotonin receptors .
  • Control for Impurities : Use HPLC-MS to ensure ≥98% purity (as in ) since trace impurities (e.g., dechlorinated byproducts) can skew results .

Advanced: How can researchers optimize reaction conditions to scale up synthesis without compromising enantiomeric purity?

Answer:
Scaling up synthesis requires balancing reaction efficiency and stereochemical fidelity:

  • Flow Chemistry : Implement continuous-flow reactors to maintain precise temperature control (e.g., 60–80°C) and reduce side reactions during cyclization .
  • Chiral Catalysts : Use BINAP-Ru complexes for asymmetric hydrogenation of intermediates, ensuring enantiomeric excess (ee) >95% .
  • In-line Analytics : Integrate FTIR probes to monitor reaction progress and adjust reagent stoichiometry dynamically .

Advanced: What computational methods are effective in predicting the pharmacokinetic properties of this compound?

Answer:
Molecular Dynamics (MD) Simulations and QSAR Models are critical for predicting ADMET properties:

  • Lipophilicity (logP) : Calculate using Molinspiration or Schrödinger QikProp to assess blood-brain barrier penetration.
  • Metabolic Stability : Simulate CYP450 interactions (e.g., CYP2D6) via AutoDock Vina to predict oxidation sites .
  • Solubility : Use COSMO-RS to model aqueous solubility, which is critical for in vivo studies .

Advanced: How do structural modifications (e.g., deuteration) impact the compound’s stability and bioactivity?

Answer:
Deuteration at the chloroethyl group (e.g., 3-(2-chloroethyl-d4_4) analogs) can enhance metabolic stability by slowing CYP450-mediated oxidation. Key findings:

  • Isotope Effect : Deuterated analogs show 2–3× longer plasma half-life in rodent models .
  • Bioisosterism : Replacing the 9-oxo group with thioxo (e.g., 4-thioxo analogs) alters receptor binding kinetics, as seen in for pyrido-pyrimidine bioisosteres .
  • Synthetic Adjustments : Use deuterated acetic acid in hydrolysis steps to retain isotopic integrity .

Basic: What analytical techniques are recommended for quantifying impurities in this compound?

Answer:

  • HPLC-DAD : Detect impurities like 9-hydroxyrisperidone (Imp. C) and dechlorinated derivatives (Imp. D) using a C18 column and gradient elution (acetonitrile/0.1% TFA) .
  • LC-MS/MS : Quantify trace impurities (<0.1%) with MRM transitions specific to degradation products.
  • Karl Fischer Titration : Monitor residual solvents (e.g., DMF) to comply with ICH Q3C guidelines .

Advanced: How can researchers design robust structure-activity relationship (SAR) studies for this compound?

Answer:

  • Scaffold Diversification : Synthesize analogs with substituent variations (e.g., 2-methyl → 2-ethyl) and compare binding affinities via SPR or ITC .
  • Fragment-Based Screening : Identify critical pharmacophores using X-ray co-crystallography of the compound bound to target receptors .
  • Machine Learning : Train models on datasets from and to predict activity cliffs and optimize lead candidates .

Basic: What safety precautions are essential when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure to chloroethyl groups.
  • Waste Disposal : Neutralize acidic byproducts (e.g., HCl) with sodium bicarbonate before disposal.
  • Stability Testing : Store the compound under argon at −20°C to prevent hydrolysis of the chloroethyl chain .

Advanced: How can conflicting data on the compound’s mechanism of action be reconciled?

Answer:
Contradictory MOA reports (e.g., dopamine D2 vs. serotonin 5-HT2A antagonism) may arise from assay-specific conditions. Strategies include:

  • Pathway Enrichment Analysis : Use RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
  • Kinetic Binding Assays : Compare association/dissociation rates (konk_{on}, koffk_{off}) across receptor subtypes .
  • In Vivo PET Imaging : Validate target engagement in live models using 11C^{11}C-labeled analogs .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。